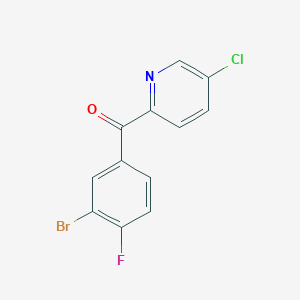
(3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone: is an organic compound that features a complex structure with multiple halogen substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by coupling with a chloropyridine derivative. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate in solvents such as dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The halogen atoms in (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology and Medicine: The compound is investigated for its potential biological activity. It may act as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the development of polymers and other high-performance materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone involves its interaction with specific molecular targets. The halogenated phenyl and pyridine rings allow it to bind to active sites on enzymes or receptors, potentially inhibiting their function. This binding can disrupt normal cellular processes, making it useful in medicinal chemistry for the development of drugs.
Vergleich Mit ähnlichen Verbindungen
- (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone
- 5-Fluoropyridin-2-amine
- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical properties. These substitutions influence its reactivity and binding affinity, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C12H6BrClFNO |
|---|---|
Molekulargewicht |
314.54 g/mol |
IUPAC-Name |
(3-bromo-4-fluorophenyl)-(5-chloropyridin-2-yl)methanone |
InChI |
InChI=1S/C12H6BrClFNO/c13-9-5-7(1-3-10(9)15)12(17)11-4-2-8(14)6-16-11/h1-6H |
InChI-Schlüssel |
WNGRDIKBYTVZNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C2=NC=C(C=C2)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)

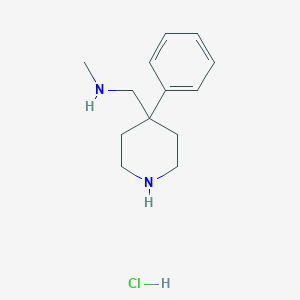
![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
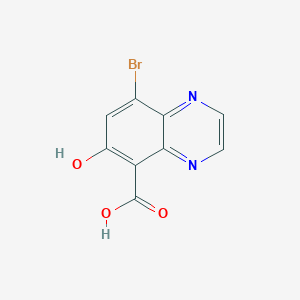
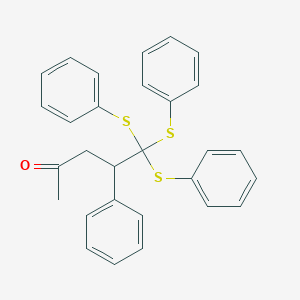

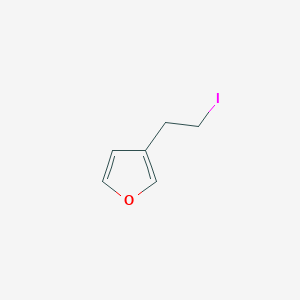

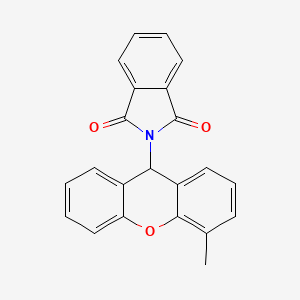


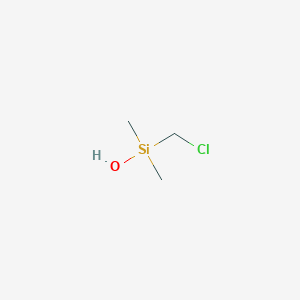
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
